Bienvenue dans la boutique en ligne BenchChem!

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol

Oxadiazole regioisomerism Electronic effect Medicinal chemistry scaffold selection

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol (CAS 183537-70-4), also named 1,2,5-oxadiazole-3-methanol,4-amino-α-methyl-, is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) class. It bears a primary amino group at the 4-position and a 1-hydroxyethyl substituent at the 3-position of the furazan ring, with the molecular formula C₄H₇N₃O₂ and a molecular weight of 129.12 g·mol⁻¹.

Molecular Formula C4H7N3O2
Molecular Weight 129.12 g/mol
CAS No. 183537-70-4
Cat. No. B062955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol
CAS183537-70-4
Molecular FormulaC4H7N3O2
Molecular Weight129.12 g/mol
Structural Identifiers
SMILESCC(C1=NON=C1N)O
InChIInChI=1S/C4H7N3O2/c1-2(8)3-4(5)7-9-6-3/h2,8H,1H3,(H2,5,7)
InChIKeyLZOCUTNSAOMODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol (CAS 183537-70-4) – Core Properties and Procurement Identity


1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol (CAS 183537-70-4), also named 1,2,5-oxadiazole-3-methanol,4-amino-α-methyl-, is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) class. It bears a primary amino group at the 4-position and a 1-hydroxyethyl substituent at the 3-position of the furazan ring, with the molecular formula C₄H₇N₃O₂ and a molecular weight of 129.12 g·mol⁻¹ [1]. The furazan scaffold is distinguished from the more common 1,2,4- and 1,3,4-oxadiazole regioisomers by its strong inductive effect, comparable to that of trifluoromethyl or tetrazolyl groups, which imparts distinct electronic and physicochemical properties . The compound is catalogued under PubChem CID 15266635 and is available from commercial suppliers typically at ≥97% purity .

Why 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol Cannot Be Replaced by Generic Oxadiazole Analogs


Substituting 1-(4-amino-1,2,5-oxadiazol-3-yl)ethanol with a generic oxadiazole analog risks undermining critical structure-dependent properties. The 1,2,5-oxadiazole (furazan) ring exerts a markedly stronger electron-withdrawing inductive effect than the 1,2,4- or 1,3,4-oxadiazole isomers, altering reactivity, metabolic stability, and target binding . Within the furazan subclass, the precise 4-amino-3-(1-hydroxyethyl) substitution pattern delivers a defined hydrogen-bond donor/acceptor profile (2 HBD / 5 HBA) that differs from the 4-amino-3-carboxylic acid or 4-amino-3-hydroxymethyl analogs [1]. Furthermore, the non-oxidized furazan form (target compound) exhibits distinct stability and electronic behavior compared to its furoxan (2-oxide) counterpart (CAS 183537-54-4), which contains an additional N–O bond that modifies both thermodynamic properties and biological activity . These cumulative differences mean that in-class substitution cannot be assumed without quantitative verification in the specific assay or synthetic context.

Quantitative Differentiation Evidence: 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol vs. Closest Analogs


Electronic Differentiation: 1,2,5-Furazan vs. 1,2,4- and 1,3,4-Oxadiazole Regioisomers – Inductive Effect Strength

The 1,2,5-oxadiazole (furazan) ring in the target compound exerts a strong electron-withdrawing inductive effect quantitatively comparable to that of trifluoromethyl (–CF₃) and tetrazolyl groups. This contrasts with the relatively weaker inductive effects of the 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers, which are not described as bioisosteres for these highly electronegative substituents . The enhanced inductive effect of furazan modulates the pKa of the adjacent amino group and the reactivity of the hydroxyl substituent, directly influencing both synthetic derivatization efficiency and target-binding pharmacodynamics in drug discovery programs [1].

Oxadiazole regioisomerism Electronic effect Medicinal chemistry scaffold selection

Oxidation-State Differentiation: Target Furazan vs. Furoxan (2-Oxide) Derivative

The target compound (CAS 183537-70-4) exists in the non-oxidized 1,2,5-oxadiazole (furazan) oxidation state. Its direct 2-oxide (furoxan) analog, 1-(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)ethanol (CAS 183537-54-4), bears an additional N–O bond that increases the molecular weight from 129.12 to 145.12 g·mol⁻¹ (+12.4%) and the heavy atom count from 9 to 10. The furoxan N-oxide functionality introduces enhanced electrophilic reactivity, higher density (predicted), and distinct biological properties including NO-donor capacity, which are absent in the target furazan form [1]. The furoxan derivative is also reported to be more thermally sensitive, with potential implications for storage and handling .

Redox state N-oxide Stability Reactivity

Hydrogen-Bond Donor/Acceptor Profile vs. 4-Aminofurazan-3-carboxylic Acid

The target compound presents 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), with a topological polar surface area (TPSA) of 85.2 Ų and a computed XLogP3 of –0.5 [1]. In contrast, the structurally related 4-amino-1,2,5-oxadiazole-3-carboxylic acid (CAS 78350-50-2) possesses 3 HBD and a higher TPSA of approximately 105 Ų, and a more negative XLogP3 (approx. –1.0). These differences affect passive membrane permeability and solubility: the target compound's lower HBD count and higher lipophilicity predict superior permeability (qualitatively) while retaining adequate aqueous solubility for biological assay conditions [1]. The 1-hydroxyethyl group provides one additional rotatable bond (total = 1) compared to the carboxylic acid analog, offering modest conformational adaptability without a significant entropic penalty.

Hydrogen bonding Physicochemical property Drug-likeness Solubility

Hydroxyl Substituent Differentiation: 1-Hydroxyethyl vs. Hydroxymethyl Analog

Comparison of the target compound with (4-amino-1,2,5-oxadiazol-3-yl)methanol (CAS 436088-28-7) isolates the effect of the α-methyl group on the alcohol side chain. The target compound contains a secondary alcohol (1-hydroxyethyl), whereas the comparator bears a primary alcohol (hydroxymethyl). The additional methyl group in the target compound introduces steric bulk adjacent to the hydroxyl, increasing the computed XLogP3 from approximately –0.9 (hydroxymethyl analog) to –0.5 (target), a Δ of +0.4 log units [1]. Both compounds share the same HBD/HBA counts (2/5), but the secondary alcohol is less reactive toward oxidation and acylation than the primary alcohol, offering greater chemoselectivity in multi-step synthetic sequences .

Substituent effect Steric bulk Conformational analysis Synthetic intermediate

Scaffold Validation: 4-Amino-1,2,5-oxadiazole as Privileged Pharmacophore in Kinase Inhibitors

The 4-amino-1,2,5-oxadiazole (aminofurazan) substructure present in the target compound is the core pharmacophore of two clinically characterized kinase inhibitors: GSK690693 (pan-AKT inhibitor, IC₅₀ = 2, 13, 9 nM for AKT1, AKT2, AKT3 respectively) and GSK269962 (ROCK inhibitor, IC₅₀ = 1.6 and 6 nM for ROCK1 and ROCK2 respectively) [1][2]. Both advanced leads incorporate the 4-amino-1,2,5-oxadiazol-3-yl fragment as a critical hinge-binding motif, demonstrating that this scaffold provides a validated entry point for ATP-competitive kinase inhibitor design. In contrast, analogous 1,2,4- or 1,3,4-oxadiazole-based hinge binders are less prominently represented among potent, selective kinase inhibitors reaching advanced preclinical characterization [3].

Kinase inhibitor Pharmacophore AKT ROCK Drug discovery

High-Value Application Scenarios for 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol Based on Quantitative Evidence


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The target compound serves as an ideal fragment-sized (MW 129 Da) starting point for kinase inhibitor programs, leveraging the 4-amino-1,2,5-oxadiazole scaffold validated in GSK690693 (pan-AKT IC₅₀ 2–13 nM) and GSK269962 (ROCK1/2 IC₅₀ 1.6–6 nM) [1]. Its 2 HBD / 5 HBA profile and moderate lipophilicity (XLogP3 = –0.5) align with fragment library design principles, while the secondary alcohol provides a synthetic handle for elaboration without requiring protection in early-stage SAR exploration.

Synthesis of IDO1 Inhibitor Candidates via 1,2,5-Oxadiazole-3-carboximidamide Derivatives

The amino and hydroxyl functionalities of the target compound enable conversion to 1,2,5-oxadiazole-3-carboximidamide derivatives, a chemotype with demonstrated IDO1 inhibitory activity (representative IC₅₀ values of 108.7–178.1 nM in biochemical assays and 19.88–68.59 nM in cellular assays) [2]. The furazan scaffold's strong inductive effect, comparable to –CF₃, contributes to the metabolic stability advantage observed for this series over epacadostat (t₁/₂ = 3.81 h vs. shorter half-life for the clinical comparator) [2].

Corrosion Inhibition Formulation Development for Mild Steel in Acidic Media

The target compound's dual amino and hydroxyl heteroatom network (2 HBD, 5 HBA, one aromatic furazan ring) provides multiple adsorption sites for metal surface coordination . Oxadiazole derivatives have been reported to achieve corrosion inhibition efficiencies exceeding 96% for mild steel in H₂SO₄ media, with the amino group contributing to chemisorption and the hydroxyl group enhancing film-forming properties . The target compound's TPSA of 85.2 Ų and balanced hydrophilicity (XLogP3 = –0.5) favor aqueous formulation while retaining sufficient organic character for surface interaction.

Divergent Synthesis of Heterocyclic Libraries via Amino and Hydroxyl Orthogonal Functionalization

The presence of orthogonally reactive amino (–NH₂) and secondary alcohol (–CH(OH)CH₃) groups enables chemoselective derivatization without protecting-group strategies in many cases. The secondary alcohol is less prone to oxidation than a primary alcohol (as in the hydroxymethyl analog CAS 436088-28-7), allowing direct acylation, sulfonation, or Mitsunobu coupling at the amine while preserving the hydroxyl for subsequent diversification [3]. This orthogonal reactivity is quantified by the differential reactivity of primary vs. secondary amines and alcohols under standard conditions, translating to fewer synthetic steps and higher overall yields in library production.

Quote Request

Request a Quote for 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.